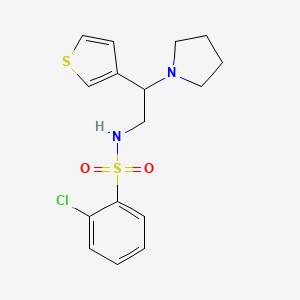

2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

2-Chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-chloro-substituted aromatic ring linked to a branched ethylamine chain. This chain incorporates pyrrolidine (a five-membered secondary amine ring) and thiophen-3-yl (a sulfur-containing heterocycle) substituents.

Crystallographic characterization of such small molecules often employs the SHELX software suite, which is widely used for structure solution (SHELXS/SHELXD) and refinement (SHELXL) . This tool’s robustness in handling high-resolution data or twinned crystals may have been utilized to resolve the compound’s three-dimensional conformation, though direct evidence of its crystal structure is absent here.

Properties

IUPAC Name |

2-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S2/c17-14-5-1-2-6-16(14)23(20,21)18-11-15(13-7-10-22-12-13)19-8-3-4-9-19/h1-2,5-7,10,12,15,18H,3-4,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGAMRCAPYIKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzenesulfonamide, followed by the introduction of the pyrrolidine and thiophene moieties through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters precisely, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

Anti-inflammatory Agents

Research indicates that compounds similar to 2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit anti-inflammatory properties. These compounds are often designed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, studies have shown that derivatives with similar structures can effectively reduce inflammation and pain in animal models, suggesting potential use in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

There is growing evidence that sulfonamide derivatives can exhibit anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented in various studies. For instance, modifications of the sulfonamide group have led to increased cytotoxicity against several cancer cell lines, indicating that this compound may possess similar properties .

Neurological Research

The compound's structure suggests potential applications in neurological research, particularly concerning neuroprotective effects. Compounds with pyrrolidine moieties have been studied for their ability to interact with neurotransmitter systems, thus offering insights into treatments for neurodegenerative diseases .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition assays, particularly targeting serine proteases and other relevant enzymes involved in disease pathways. Its inhibitory effects can be quantitatively assessed using various biochemical assays, contributing to the understanding of its mechanism of action .

Drug Design and Development

As a lead compound, this compound serves as a scaffold for the development of new drugs. Medicinal chemists can modify its structure to enhance efficacy and reduce side effects, making it a valuable candidate in drug discovery programs aimed at treating complex diseases .

Synthesis of Functional Materials

In materials science, the compound's unique chemical properties allow it to be used in synthesizing functional materials such as polymers and nanomaterials. Its sulfonamide group can enhance solubility and compatibility with various matrices, making it suitable for applications in coatings and composite materials .

Case Studies

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-chloro group contrasts with the methyl group in N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide. Chloro substituents may enhance metabolic stability or influence binding affinity through electronic effects.

- Heterocyclic Diversity : The pyrrolidine-thiophene moiety in the target compound differs from the thiazole and pyrimidine groups in the analogues. Thiophene’s aromatic sulfur could participate in hydrophobic interactions, while pyrrolidine’s flexibility might improve pharmacokinetic properties.

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural parallels suggest possible applications:

- Antimicrobial Activity : The thiophene and pyrrolidine groups may mimic thiazole-based sulfonamides (e.g., sulfathiazole derivatives), which inhibit folate biosynthesis .

- Central Nervous System (CNS) Targeting : Pyrrolidine is a common motif in neuroactive compounds (e.g., dopamine reuptake inhibitors), and the chloro group’s lipophilicity could enhance blood-brain barrier penetration.

Biological Activity

2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS Number: 946327-58-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 334.9 g/mol. The compound features a chloro group, a pyrrolidine moiety, and a thiophene ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.9 g/mol |

| CAS Number | 946327-58-8 |

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyrrolidine and thiophene have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Cytotoxicity : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells more effectively than standard chemotherapeutics like bleomycin .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to interact with specific protein targets involved in cell cycle regulation and apoptosis pathways. For example, the spirocyclic structures in related compounds enhance binding affinity to protein targets, leading to improved therapeutic outcomes .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly as a potential treatment for neurodegenerative diseases like Alzheimer's disease. The presence of the pyrrolidine moiety is crucial for its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology.

- Enzyme Inhibition : Research indicates that derivatives can effectively inhibit AChE, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

- Antioxidant Properties : Some studies have suggested that these compounds may possess antioxidant properties, which could further contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Study on Anticancer Activity : A study conducted on pyrrolidine derivatives indicated that they could significantly reduce tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

- Neuroprotective Studies : Research focusing on dual inhibitors targeting AChE and BuChE has shown that these compounds can improve cognitive functions in animal models of Alzheimer's disease .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications to the thiophene and pyrrolidine rings can enhance biological activity, allowing for the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

- Methodology : A common approach involves coupling sulfonyl chlorides with amine intermediates. For example, benzenesulfonyl chloride derivatives can react with amines in pyridine with DMAP catalysis, followed by purification via column chromatography (e.g., petroleum ether/ethyl acetate) and recrystallization .

- Key Parameters :

- Reaction time: 2–4 hours at room temperature.

- Solvent: Pyridine or dichloromethane.

- Catalysts: DMAP (0.1 eq) for efficient coupling.

- Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | Pyridine | |

| Catalyst Loading | 0.05–0.1 eq DMAP | |

| Purification | Column chromatography (silica gel) |

Q. How is the compound characterized using spectroscopic methods?

- Methodology :

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and N–H bends (3300–3500 cm⁻¹).

- NMR : Analyze aromatic protons (δ 7.2–8.1 ppm for benzene and thiophene), pyrrolidine protons (δ 2.5–3.5 ppm), and sulfonamide NH (δ 5.5–6.5 ppm) .

- Elemental Analysis : Validate molecular formula (e.g., C, H, N, S, Cl content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How to design experiments to assess environmental fate and biodegradation pathways?

- Methodology : Follow a tiered approach:

Lab Studies : Determine logP (octanol-water partitioning) and hydrolysis rates at pH 4–2.

Biotic Transformations : Use soil microcosms to assess microbial degradation under aerobic/anaerobic conditions.

Compartmental Analysis : Measure distribution in water, soil, and air using LC-MS/MS .

- Key Design : Randomized block designs with split-split plots for multi-factor environmental variables (e.g., pH, temperature) .

Q. How to resolve contradictions in reported pharmacological activity across studies?

- Methodology :

- Comparative Analysis : Standardize assays (e.g., IC50 in enzyme inhibition) using positive controls (e.g., reference inhibitors).

- Meta-Analysis : Apply statistical weighting to account for variability in cell lines (e.g., HEK293 vs. HeLa) or dosing protocols .

- Example : Discrepancies in antiviral activity may arise from differences in viral strain susceptibility or compound solubility in assay media.

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide derivatives?

- Methodology :

- Substituent Variation : Modify the benzene ring (e.g., Cl, NO2, OCH3) and pyrrolidine/thiophene groups.

- Bioactivity Testing : Evaluate analogs against target enzymes (e.g., carbonic anhydrase) using kinetic assays.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities .

- Table 2 : SAR of Selected Derivatives

| Derivative | Substituent | IC50 (nM) | Reference |

|---|---|---|---|

| Parent Compound | 2-Cl, thiophene | 120 | |

| 4-NO2 Analog | 4-NO2 | 85 | |

| 3-OCH3 Analog | 3-OCH3 | 150 |

Q. How to analyze stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (40°C, 24h) and monitor degradation via HPLC.

- Kinetic Studies : Calculate half-life (t1/2) using Arrhenius equations for thermal stability .

Methodological Frameworks

Q. How to compare bioactivity across structural analogs in a statistically robust manner?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.